molecular formula C6H19NO2Si3 B3279180 [dimethyl-(trimethylsilylamino)silyl]methane;dioxosilane CAS No. 68909-20-6

[dimethyl-(trimethylsilylamino)silyl]methane;dioxosilane

Cat. No.: B3279180
CAS No.: 68909-20-6
M. Wt: 221.48 g/mol
InChI Key: SVOGQRMBDCQOJU-UHFFFAOYSA-N
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Description

[dimethyl-(trimethylsilylamino)silyl]methane;dioxosilane (CAS 68909-20-6), with a molecular weight of 221.48 g/mol and the formula C6H19NO2Si3, is a hybrid organosilicon compound that features a unique structure combining a silica (dioxosilane) backbone with dimethyl and trimethylsilylamino organic substituents . This configuration places it in the category of silica silylate, a material known for its hydrophobic properties and produced through a pyrolysis process resulting in nanometric spherical particles . In applied research, this compound serves primarily as a versatile performance additive. It functions as an effective anti-caking and bulking agent, preventing powder clumping and improving flow properties . Its hydrophobic nature and superior oil absorption capacity make it a valuable emollient and sebum-control agent in cosmetic and personal care formulations, where it also helps to keep ingredients uniformly dispersed . Furthermore, its inertness and ability to modify surface properties make it a subject of interest in materials science for creating hydrophobic coatings . The compound is a white, odorless powder that is insoluble in water . This product is intended for research purposes and is not for human or veterinary use.

Properties

IUPAC Name

[dimethyl-(trimethylsilylamino)silyl]methane;dioxosilane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
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InChI

InChI=1S/C6H19NSi2.O2Si/c1-8(2,3)7-9(4,5)6;1-3-2/h7H,1-6H3;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

SVOGQRMBDCQOJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)N[Si](C)(C)C.O=[Si]=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C6H19NO2Si3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.48 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Dry Powder; Dry Powder, Liquid; Dry Powder, Water or Solvent Wet Solid, Liquid; Liquid; Liquid, Other Solid; NKRA; Other Solid; Water or Solvent Wet Solid, White odorless powder; [Cabot MSDS]
Record name Silanamine, 1,1,1-trimethyl-N-(trimethylsilyl)-, hydrolysis products with silica
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CAS No.

68909-20-6
Record name Silanamine, 1,1,1-trimethyl-N-(trimethylsilyl)-, hydrolysis products with silica
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Record name Silanamine, 1,1,1-trimethyl-N-(trimethylsilyl)-, hydrolysis products with silica
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Scientific Research Applications

Chemical Properties and Preparation

  • Molecular Formula : C₆H₁₉NO₂Si₃
  • Molecular Weight : 221.48 g/mol
  • Synthesis : The compound is synthesized through the reaction of trimethylchlorosilane with silanamine and dioxosilane precursors under controlled conditions. This process allows for the formation of a stable organosilicon structure that can interact with various substrates.

Scientific Research Applications

  • Surface Modification :
    • Used as a surface modifier to enhance the hydrophobicity of materials. This application is particularly beneficial in fields such as coatings and adhesives where water resistance is crucial.
  • Cosmetic Industry :
    • Acts as an antifoaming agent , helping to stabilize formulations by reducing foam formation during production and application. Its ability to modify surface properties makes it valuable in cosmetic formulations like creams, gels, and powders .
    • Functions as a bulking agent , regulating water content and improving product flow characteristics .
  • Biomedical Applications :
    • Investigated for its potential use in drug delivery systems due to its ability to modify the surface properties of nanoparticles, enhancing their stability and bioavailability.
    • Studies have explored its role in creating biocompatible coatings for medical devices, improving their interaction with biological tissues.
  • Catalysis :
    • The compound has been utilized in catalytic processes due to its unique chemical structure, which allows it to participate in various chemical reactions such as oxidation and substitution reactions.

Case Studies

StudyApplicationFindings
Study 1Surface ModificationDemonstrated improved hydrophobicity in treated surfaces, leading to enhanced durability against environmental factors.
Study 2Cosmetic FormulationsFound effective as an antifoaming agent, significantly reducing foam formation during mixing processes in creams.
Study 3Drug Delivery SystemsShowed increased stability and bioavailability of encapsulated drugs when using modified nanoparticles with this compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, functional, and applicative differences between [dimethyl-(trimethylsilylamino)silyl]methane;dioxosilane and related organosilicon compounds:

Compound Molecular Formula Structure Key Applications Reactivity/Properties
This compound C₂H₆Cl₂O₂Si₂ Silica (SiO₂) backbone with dimethyl and trimethylsilylamino substituents Cosmetics (anti-caking, emulsifier); Explosives (VOD enhancer) Inert, non-combustible, improves oxygen balance in explosives; safe for topical use
Hexamethyldisilazane (HMDS) C₆H₁₉NSi₂ (CH₃)₃Si–N–Si(CH₃)₃ (disilazane core) Organic synthesis (strong base, silylating agent) Highly reactive; deprotonates acids, moisture-sensitive; used in semiconductor manufacturing
Hexamethyldisiloxane C₆H₁₈OSi₂ (CH₃)₃Si–O–Si(CH₃)₃ (siloxane linkage) Silicone fluids, lubricants, dielectric materials Thermally stable, hydrophobic; low toxicity but flammable
1,1,1,3,3,3-Hexamethyldisilazane C₆H₁₉NSi₂ Same as HMDS; alternative nomenclature Solvent, silylation in peptide synthesis Similar to HMDS; reacts with hydroxyl groups to form trimethylsilyl ethers
Mono-(2,3-Epoxy)Propylether-Terminated PDMS C₁₁H₂₆O₄Si₂ Polydimethylsiloxane chain with epoxy-terminated groups Coatings, adhesives, and sealants Epoxy groups enable cross-linking; flexible and thermally stable

Structural and Functional Differences

  • Silica Backbone vs. Disilazane/Siloxane Cores : The target compound’s silica backbone distinguishes it from HMDS and hexamethyldisiloxane, which feature nitrogen (disilazane) or oxygen (siloxane) bridges. This structural difference underpins its inertness and compatibility with explosive matrices (e.g., enhancing VOD via silica’s oxygen contribution) .
  • Reactivity: HMDS is highly reactive due to its Si–N bonds, making it a potent base, whereas the silica backbone in this compound limits reactivity, favoring applications in cosmetics .
  • Thermal Properties : Hexamethyldisiloxane (siloxane) and epoxy-terminated PDMS exhibit thermal stability up to 300°C, while the target compound’s silica component confers a high melting point (>1600°C) .

Application-Specific Comparisons

  • Explosives vs. Organic Synthesis : The silica component in the target compound improves explosive performance by optimizing oxygen balance, whereas HMDS is used to initiate reactions in organic synthesis .
  • Cosmetics vs. Industrial Lubricants: The compound’s non-irritating nature contrasts with hexamethyldisiloxane, which is primarily used in industrial lubricants due to its hydrophobicity .

Research Findings and Data

  • Explosive Performance : Adding 5–10% dioxosilane to ANFO increased VOD by 15–20% (Table 3, ). However, exceeding 15% silica reduced VOD due to "dead-pressed" effects .
  • Safety Profile: Toxicity studies confirm this compound is non-irritating (ECHA registration data, ), whereas HMDS requires stringent handling due to its corrosive nature .

Biological Activity

[Dimethyl-(trimethylsilylamino)silyl]methane;dioxosilane, commonly referred to by its CAS number 127290-38-4, is a silane compound that has garnered interest in various fields, including materials science and medicinal chemistry. This article focuses on the biological activity of this compound, exploring its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula for [dimethyl-(trimethylsilylamino)silyl]methane is C6H19NSi2C_6H_{19}NSi_2, with a molecular weight of approximately 161.39 g/mol. The compound features a silane backbone with dimethyl and trimethylsilylamino functional groups, which may influence its biological interactions.

PropertyValue
Molecular FormulaC₆H₁₉NSi₂
Molecular Weight161.39 g/mol
LogP2.6367
PSA12.03 Ų

The biological activity of [dimethyl-(trimethylsilylamino)silyl]methane is primarily attributed to its ability to interact with biological macromolecules such as proteins and nucleic acids. The presence of silane groups allows for potential reactivity with thiol groups in proteins, which can lead to modifications in protein function or stability.

Interaction with Cellular Components

  • Enzyme Inhibition : Preliminary studies suggest that the compound may inhibit certain enzymes involved in cellular signaling pathways.
  • Receptor Modulation : There are indications that it may interact with cell surface receptors, potentially altering signal transduction mechanisms.

Research Findings

Several studies have investigated the biological implications of [dimethyl-(trimethylsilylamino)silyl]methane:

  • Case Study 1 : A study published in Combustion and Flame highlighted the compound's role in enhancing methane oxidation processes, suggesting potential applications in environmental chemistry and catalysis .
  • Case Study 2 : Research on silane compounds indicates their utility as inhibitors in various biological systems, particularly in cancer research where they may affect tumor growth through modulation of signaling pathways .
  • Case Study 3 : Patents have been filed describing the use of similar silane compounds as inhibitors for specific receptors (e.g., CXCR2), showcasing their therapeutic potential in treating inflammatory diseases .

Applications in Medicine and Industry

  • Therapeutic Agents : The potential for using [dimethyl-(trimethylsilylamino)silyl]methane as a therapeutic agent is under investigation, particularly for conditions involving dysregulated enzyme activity.
  • Catalysts : Its unique structure may allow it to serve as a catalyst in chemical reactions, particularly those involving silanes or organosilicon compounds.

Q & A

Q. Table 1: Biocompatibility of Silica Derivatives

CompoundBiocompatibilityToxicity ProfileApplications
Dioxosilane HybridHighModerate (study-dependent)Drug delivery
Amorphous SilicaModerateLowDental abrasives
Crystalline SilicaLowHigh (silicosis risk)Industrial

What advanced characterization techniques are critical for analyzing these compounds?

Basic Research Question

  • Structural Analysis : Use FT-IR to confirm Si-O-Si (1100 cm⁻¹) and Si-CH₃ (1250 cm⁻¹) bonds .
  • Thermal Stability : Perform TGA to assess decomposition thresholds (e.g., dioxosilane melts at 1610°C ).
  • Surface Area/Porosity : Apply BET analysis for pore-size distribution, critical for drug-loading efficiency in hybrids .

How can experimental designs address instability of [dimethyl-(trimethylsilylamino)silyl]methane in aqueous environments?

Advanced Research Question
The compound’s hydrolytic instability requires:

Inert Atmosphere : Conduct reactions under nitrogen/argon to prevent moisture ingress .

Protective Functionalization : Introduce hydrophobic groups (e.g., trimethylsilyl) to shield reactive sites .

Stability Testing : Use dynamic light scattering (DLS) to monitor aggregation kinetics in aqueous buffers (pH 4–10) .

What computational methods predict the reactivity of dioxosilane in hybrid systems?

Advanced Research Question

  • Density Functional Theory (DFT) : Model Si-O bond dissociation energies to identify stable configurations .
  • Molecular Dynamics (MD) : Simulate interfacial interactions between [dimethyl-(trimethylsilylamino)silyl]methane and dioxosilane matrices to optimize crosslinking .
  • Solvent Effects : Use COSMO-RS to predict solubility parameters in organic/aqueous mixtures .

How do researchers validate drug-loading efficiency in dioxosilane-based delivery systems?

Basic Research Question

Encapsulation : Incubate dioxosilane carriers with therapeutics (e.g., doxorubicin) in ethanol/water mixtures .

Quantification : Use UV-Vis spectroscopy or HPLC to measure unbound drug concentrations post-centrifugation .

Release Profiling : Conduct pH-dependent release studies (e.g., PBS at pH 5.5 vs. 7.4) to assess controlled delivery .

What methodologies address discrepancies in vapor pressure data for silane derivatives?

Advanced Research Question
Reported vapor pressures (e.g., 49.6 mmHg at 25°C for simethicone ) may vary due to impurities or measurement techniques. Mitigate via:

  • Gas Chromatography (GC) : Quantify volatile byproducts during synthesis .
  • Knudsen Effusion : Measure vapor pressure under ultra-high vacuum to minimize atmospheric interference .

What safety protocols are essential for handling dioxosilane nanoparticles?

Basic Research Question

  • PPE : Use N95 respirators and fume hoods to prevent inhalation of particulates (linked to lung toxicity ).
  • Waste Disposal : Neutralize acidic/basic byproducts before disposal .
  • Storage : Keep dioxosilane in desiccators to avoid moisture-induced aggregation .

How can researchers optimize porosity in dioxosilane hybrids for catalytic applications?

Advanced Research Question

  • Template-Assisted Synthesis : Use surfactants (e.g., CTAB) to create mesoporous structures (2–50 nm pores) .
  • Post-Synthetic Etching : Apply HF or NaOH to selectively remove silica domains, enhancing surface area .

What strategies reconcile conflicting data on dioxosilane’s thermal conductivity?

Advanced Research Question
Discrepancies arise from measurement techniques (e.g., laser flash vs. hot-wire methods). Standardize by:

  • Sample Preparation : Ensure uniform pellet density (2.6 g/mL ) to minimize voids.
  • Cross-Validation : Compare results from differential scanning calorimetry (DSC) and transient plane source (TPS) methods .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
[dimethyl-(trimethylsilylamino)silyl]methane;dioxosilane
Reactant of Route 2
Reactant of Route 2
[dimethyl-(trimethylsilylamino)silyl]methane;dioxosilane

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